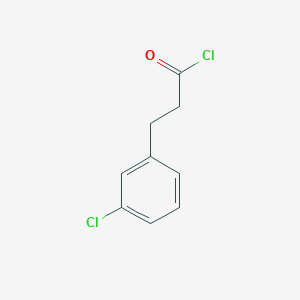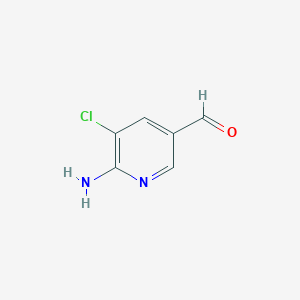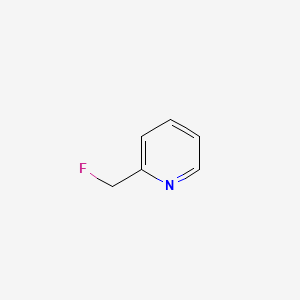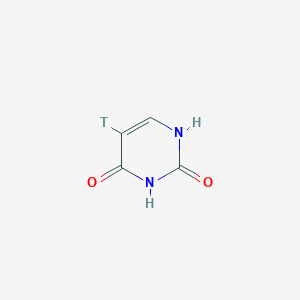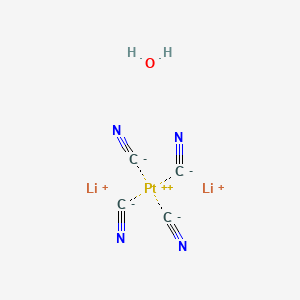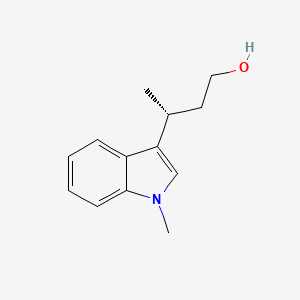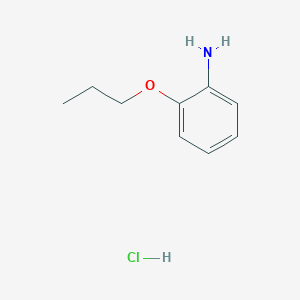
2-Propoxyaniline hydrochloride
Übersicht
Beschreibung
2-Propoxyaniline hydrochloride is a chemical compound with the CAS Number: 220594-10-5 . It has a molecular weight of 187.67 and is typically in the form of a powder . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C9H14ClNO . The InChI code for this compound is 1S/C9H13NO.ClH/c1-2-7-11-9-6-4-3-5-8(9)10;/h3-6H,2,7,10H2,1H3;1H .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 187.67 and a melting point of 177-179°C . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Photoreactive Derivatives for Biological Activity Analysis
2-Propoxyaniline derivatives have been synthesized to study their interactions with sweet receptors. Photoreactive derivatives of 2-Propoxyaniline, such as 5-Nitro-2-propoxyaniline, are powerful tools in understanding the structure and biological activity relationship in artificial sweeteners through photoaffinity labeling. This method is valuable for revealing interactions of small bioactive compounds with molecules (Murai et al., 2015).
Radical Arylation Reactions
2-Propoxyaniline plays a role in the synthesis of substituted 2-aminobiphenyls. This is achieved through biphasic radical arylation reactions with dioxygen from air, a simple and readily available oxidant. The process is noteworthy for its regioselectivities and its mild, metal-free approach, which can be scaled up for practical applications (Hofmann et al., 2014).
Corrosion Inhibition
The compound (E)-N-((E)-3-phenylallylidene)-2-(phenylthio)aniline (2-PTA), which contains a 2-propoxyaniline moiety, has been investigated for its inhibitory effects on the corrosion of low carbon steel in hydrochloric acid solution. It has shown significant inhibitory properties, making it a potential candidate for anti-corrosion applications (Farsak et al., 2015).
Adsorption Studies for Environmental Remediation
Research on the adsorption of hazardous compounds using materials synthesized from 2-propoxyaniline has been conducted. For instance, zinc hydroxide, synthesized electrochemically, has been used to adsorb 2-(2-methyl-4-chlorophenoxy) propionic acid from water. This demonstrates its potential application in environmental remediation and purification processes (Kamaraj et al., 2018).
Pharmaceutical Analysis
2-Propoxyaniline hydrochloride has been used in the development of ion-selective electrodes (ISEs) for pharmaceutical analysis. These electrodes have been applied in the determination of drugs like propranolol hydrochloride in medicinal preparations, showcasing the utility of 2-propoxyaniline derivatives in analytical chemistry (Kartamyshev et al., 2002).
Electrochemical Performance in Energy Storage
2-Propoxyaniline has been involved in the synthesis of nanostructured materials like poly(2,5-dimethoxyaniline) nanobelts. These materials have demonstrated significant electrochemical performance in applications such as hybrid supercapacitors, indicating their potential in energy storage technologies (Palaniappan et al., 2011).
Safety and Hazards
The safety information for 2-Propoxyaniline hydrochloride indicates that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is required .
Eigenschaften
IUPAC Name |
2-propoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-2-7-11-9-6-4-3-5-8(9)10;/h3-6H,2,7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKWRYBXSMQKBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


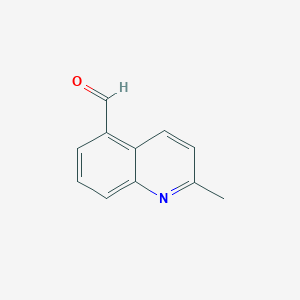

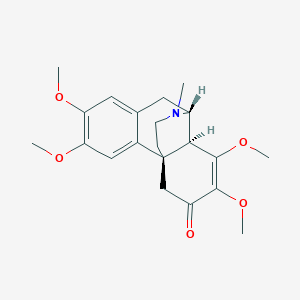
![2,2'-Spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B1644078.png)
![(1R)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine](/img/structure/B1644083.png)
![6,15,24,33-Tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B1644087.png)
